

# The Historical Odyssey of 3-Benzoylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Benzoylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery, synthesis, and chemical properties of **3-Benzoylpyridine**. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

## Introduction

**3-Benzoylpyridine**, also known as phenyl(pyridin-3-yl)methanone, is a heterocyclic ketone that has garnered interest in various fields of chemistry, including as a building block in organic synthesis and as a scaffold for medicinally relevant compounds.<sup>[1][2]</sup> Its unique structure, combining an aromatic ketone with a pyridine ring, imparts specific chemical and physical properties that have been explored since its initial discovery. This guide delves into the key milestones of its history, from early synthetic methods to its modern applications.

## Historical Discovery and Synthesis

The first documented synthesis of **3-Benzoylpyridine** dates back to the early 20th century. A significant early method is a modification of the procedure developed by Wolffenstein and Hartwich in 1915.<sup>[3]</sup> This and other pioneering methods laid the groundwork for the various synthetic routes available today.

## Early Synthetic Approaches

Several methods for the preparation of **3-Benzoylpyridine** were established in the early to mid-20th century. These include:

- **Friedel-Crafts Acylation:** A modification of the Wolffenstein and Hartwich method involves the reaction of nicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts acylation of benzene in the presence of a Lewis acid catalyst like aluminum chloride. [\[3\]](#)
- **Grignard Reaction:** The addition of phenylmagnesium bromide to 3-cyanopyridine provided an alternative route to **3-Benzoylpyridine**. [\[3\]](#)
- **Organolithium Addition:** Another approach involved the addition of 3-pyridyllithium to benzonitrile. [\[3\]](#)
- **Oxidation:** The chromic acid oxidation of phenyl-3-pyridylcarbinol was also employed to synthesize the target ketone. [\[3\]](#)
- **Decarboxylation:** The decarboxylation of  $\beta$ -benzoylpicolinic acid, which was obtained from quinolinic acid anhydride and benzene, also yielded **3-Benzoylpyridine**. [\[3\]](#)

## Modern Synthetic Methods

More contemporary approaches have focused on improving efficiency, yield, and sustainability. A notable modern technique is a telescoped flow strategy that combines a light-driven, catalyst-free reductive arylation with a subsequent oxidation process. [\[4\]](#) This method utilizes the reaction of aromatic aldehydes with cyanopyridines under photochemical conditions to generate an intermediate alcohol, which is then oxidized to the corresponding benzoylpyridine. [\[4\]](#)

## Physicochemical Properties

**3-Benzoylpyridine** is a solid at room temperature with a characteristic melting point and boiling point. [\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Its chemical identity is confirmed through various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for **3-Benzoylpyridine**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	183.21 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[11]</a>
CAS Number	5424-19-1	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Appearance	White to light yellow solid	<a href="#">[6]</a> <a href="#">[10]</a>
Melting Point	36-40 °C	<a href="#">[5]</a> <a href="#">[8]</a>
Boiling Point	307 °C	<a href="#">[5]</a> <a href="#">[8]</a>
<sup>1</sup> H NMR	Spectrum available	<a href="#">[12]</a>
<sup>13</sup> C NMR	Spectrum available	<a href="#">[12]</a>
IR Spectroscopy	Spectrum available	<a href="#">[12]</a>
Mass Spectrometry	Spectrum available	<a href="#">[12]</a>

## Experimental Protocols

### Modified Wolffenstein and Hartwich Synthesis of 3-Benzoylpyridine[3]

This procedure details a classic method for the preparation of **3-Benzoylpyridine** via a Friedel-Crafts acylation reaction.

Materials:

- Nicotinic acid
- Thionyl chloride
- Anhydrous benzene
- Anhydrous aluminum chloride
- Concentrated hydrochloric acid

- 50% Aqueous sodium hydroxide
- Ether
- Chloroform

Procedure:

- To 1 mole of nicotinic acid in a three-necked flask equipped with a mechanical stirrer and reflux condenser, slowly add 6.9 moles of distilled thionyl chloride.
- Heat the mixture on a steam bath with continuous stirring for 1 hour.
- Remove the excess thionyl chloride by distillation at reduced pressure.
- Add 200 ml of anhydrous benzene and distill at reduced pressure. Add an additional 500 ml of anhydrous benzene.
- Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions while maintaining the internal temperature between 5° and 10°C.
- Allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
- Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
- Separate and discard the organic layer. Extract the acid solution with three 500-ml portions of ether and discard the ether extracts.
- Treat the acid solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves.
- After cooling, extract the organic material with five 300-ml portions of chloroform.
- Wash the combined chloroform extracts with water, remove the solvent by distillation, and distill the product under reduced pressure. The boiling point is 107–110°/0.3 mm or 141–145°/4 mm.

## Applications in Research and Development

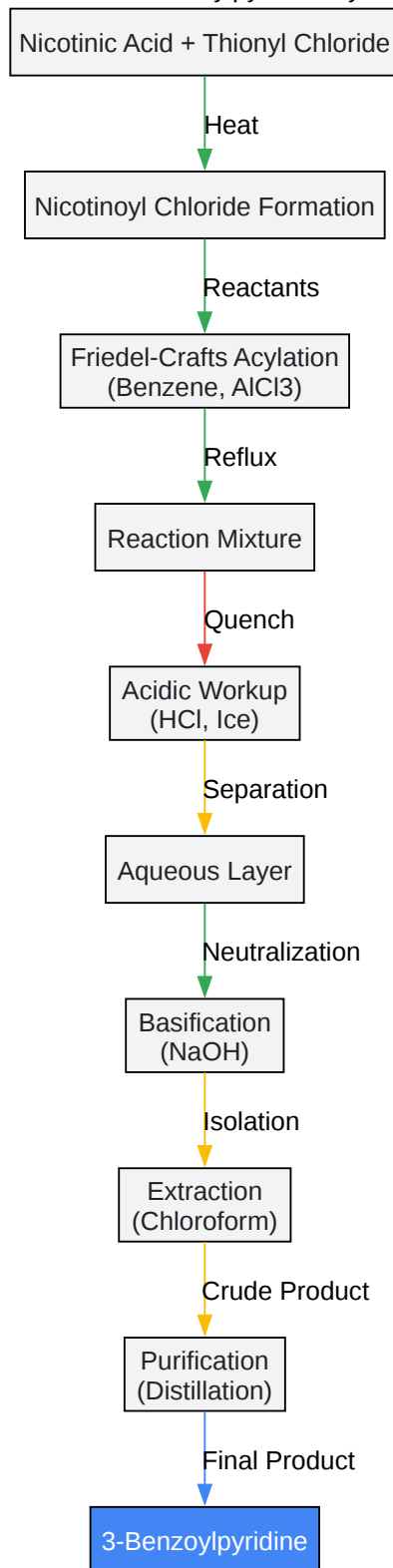
While **3-Benzoylpyridine** itself is a key synthetic intermediate, its derivatives have been the primary focus of drug development research. For instance, certain 3-benzoylbenzofuran derivatives have been investigated for their potential anti-HIV activity.<sup>[13]</sup> It has also been identified as a decomposition product of the soman antidote HGG-12.<sup>[14][15][16]</sup> The core structure of benzoylpyridine is present in various medicinally relevant compounds, including histamine H1 antagonists and inhibitors of enzymes like aldosterone synthase and LTA4H.<sup>[4]</sup>

## Visualizations

### Synthetic Workflow

The following diagram illustrates the general workflow for the modified Wolffenstein and Hartwich synthesis of **3-Benzoylpyridine**.

## Workflow for 3-Benzoylpyridine Synthesis

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